
Bicifadine
Übersicht
Beschreibung
Synthesis Analysis
Bicifadine's synthesis involves an expedient, atom-economical, asymmetric synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, including this compound. This process is achieved through a single-stage procedure without the isolation of intermediates, highlighting the efficiency and practicality of the synthesis process (Xu et al., 2006).
Molecular Structure Analysis
This compound exhibits polymorphism, with different polymorphs differing in their molecular conformation and packing mode. The crystal structure analysis of this compound hydrochloride has provided insights into its polymorphic nature, showing variations in crystallization and stability (McArdle et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of this compound involves its participation in various reactions, including those facilitated by phenyliodine bis(trifluoroacetate) (PIFA), which mediates oxidative coupling reactions of pyrroles to give alpha-linked bipyrroles selectively. This indicates this compound's involvement in complex chemical reactions contributing to its diverse chemical properties (Dohi et al., 2006).
Physical Properties Analysis
The physical properties of this compound, including its polymorphic forms, have been characterized using techniques such as differential scanning calorimetry, thermogravimetric analysis, X-ray powder diffraction, and attenuated total reflectance-infrared spectroscopy. These studies have provided valuable information on the quantitation and characterization of its polymorphic forms, enhancing our understanding of its physical stability and behavior (McArdle et al., 2005).
Chemical Properties Analysis
The in vitro metabolism studies of this compound have revealed its primary metabolic pathways in different species, including humans. These pathways involve oxidation and formation of metabolites, indicating the compound's chemical behavior and interactions at the molecular level. Such studies are crucial for understanding the chemical properties and metabolic fate of this compound in biological systems (Erickson et al., 2007).
Wissenschaftliche Forschungsanwendungen
Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer
Bicifadine ist ein Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer (SNDRI), der bei American Cyanamid als Kandidat für ein Analgetikum entdeckt wurde {svg_1}. Es hemmt die Aufnahme von Monoamin-Neurotransmittern durch rekombinante humane Transporter in vitro mit einer relativen Potenz von Noradrenalin > Serotonin > Dopamin {svg_2}.
Analgetikum-Kandidat
This compound wurde 1998 an DOV Pharmaceutical lizenziert, nachdem American Cyanamid von Wyeth übernommen wurde {svg_3}. Es wurde als Kandidat für ein Analgetikum entwickelt, was auf seine potenzielle Verwendung in der Schmerztherapie hindeutet {svg_4}.
Behandlung von akuten Entzündungsschmerzen
This compound hat sich in Modellen für akute Entzündungsschmerzen, wie dem Randall-Selitto- und dem Kaolin-Modell, als wirksam bei der Unterdrückung von Schmerzreaktionen erwiesen {svg_5}. Dies deutet auf seine potenzielle Anwendung bei der Behandlung von akuten Entzündungsschmerzen hin {svg_6}.
Behandlung von anhaltenden viszeralen Schmerzen
In den Modellen für anhaltende viszerale Schmerzen, die durch Phenyl-p-Chinon induziert werden und durch Dickdarmerkweiterung verursacht werden, hat this compound starke antinozizeptive Wirkungen gezeigt {svg_7}. Dies deutet auf seine potenzielle Verwendung bei der Behandlung von anhaltenden viszeralen Schmerzen hin {svg_8}.
Behandlung von chronischen Schmerzen
This compound hat sich im vollständigen Freund'schen Adjuvans-Modell für anhaltende entzündungsbedingte Schmerzen als wirksam bei der Normalisierung der nozizeptiven Schwelle erwiesen {svg_9}. Es hat auch Wirksamkeit bei der Unterdrückung von mechanischer und thermischer Hyperalgesie und mechanischer Allodynie im Modell der Spinalnervenligatur für chronische neuropathische Schmerzen gezeigt {svg_10}. Diese Ergebnisse deuten auf seine potenzielle Anwendung bei der Behandlung von chronischen Schmerzen hin {svg_11}.
Behandlung von neuropathischen Schmerzen
Es wurde festgestellt, dass this compound die mechanische Hyperalgesie im Streptozotocin-Modell für neuropathische Schmerzen reduziert {svg_12}. Dies deutet auf seine potenzielle Verwendung bei der Behandlung von neuropathischen Schmerzen hin {svg_13}.
Wirkmechanismus
Target of Action
Bicifadine primarily targets the norepinephrine and serotonin transporters . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, neurotransmitters that are involved in pain perception and mood regulation.
Mode of Action
This compound acts as an inhibitor of both the norepinephrine and serotonin transporters . By inhibiting these transport proteins, this compound enhances and prolongs the actions of norepinephrine and serotonin . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing their physiological actions .
Pharmacokinetics
This compound exhibits good oral bioavailability and is well-absorbed . The maximum concentration of this compound in plasma is reached approximately 1 hour after administration . The elimination half-life of this compound is about 1.6 hours , indicating a relatively quick clearance from the body. Most of the administered dose is excreted in the urine as metabolites .
Result of Action
The primary result of this compound’s action is its analgesic (pain-relieving) effect . This is achieved through the enhancement and prolongation of norepinephrine and serotonin actions, which are known to modulate pain perception .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.
Cellular Effects
This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. This compound does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that this compound continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of this compound in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .
Transport and Distribution
This compound is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of this compound within tissues is influenced by its interaction with transport proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of this compound to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYVIGTWSQPCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867995 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved. | |
| Record name | Bicifadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
71195-57-8 | |
| Record name | Bicifadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicifadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

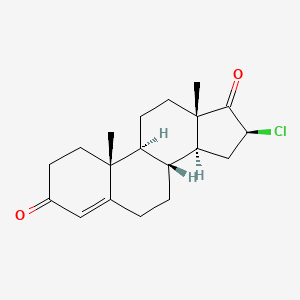
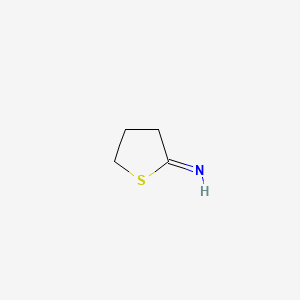
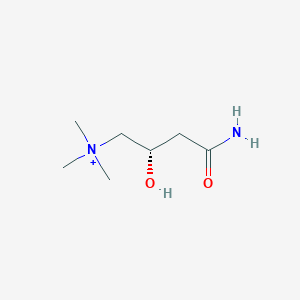


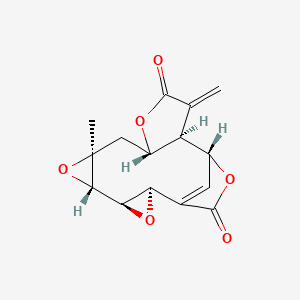
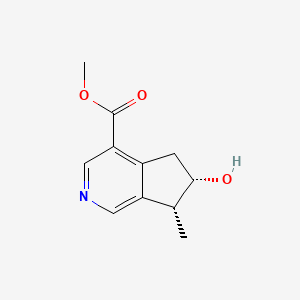

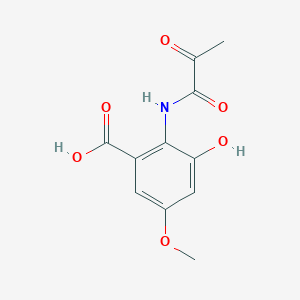

![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate](/img/structure/B1205349.png)


![6-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)